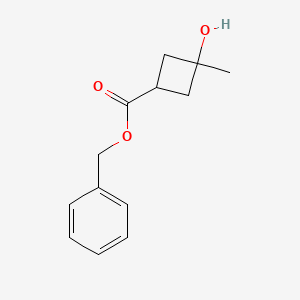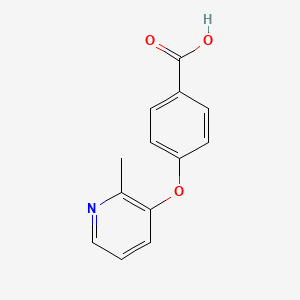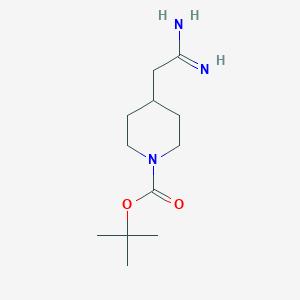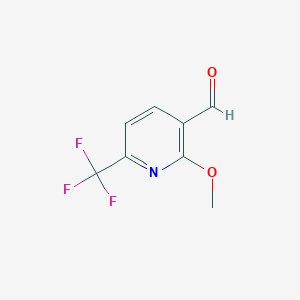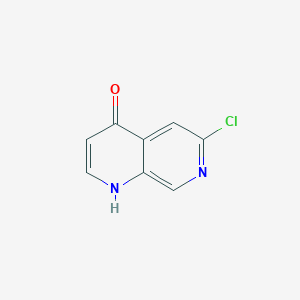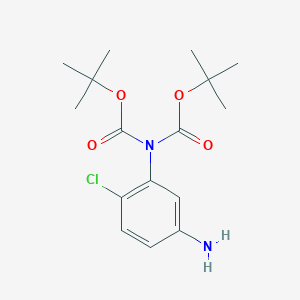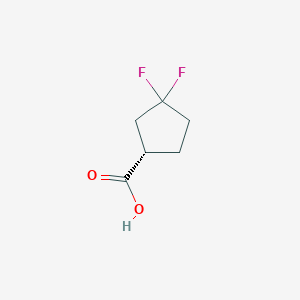![molecular formula C24H28Cl2N4 B1396808 4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride CAS No. 1452577-20-6](/img/structure/B1396808.png)
4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride
説明
科学的研究の応用
Synthesis and Magnetic Characteristics
4-Amino-2-methylquinolinium derivatives, such as the one in your query, have been studied for their synthesis and magnetic characteristics. A specific study focused on a new 4-amino-2-methylquinolinium salt with antiferromagnetic interactions, indicating potential applications in magnetic materials or molecular electronics (Wyrzykowski et al., 2006).
Cytotoxicity and Anticancer Potential
Research into 4-aminoquinoline derivatives, which include the compound , has revealed their cytotoxic effects on human breast tumor cell lines. This suggests that these compounds could serve as prototypes for developing new anticancer agents (Zhang et al., 2007).
Antimalarial Drug Development
The development of antimalarial drugs often involves 4-aminoquinoline derivatives. One study detailed the preclinical evaluation of a 4-aminoquinoline antimalarial, highlighting its potential as a cost-effective and effective treatment for malaria (O’Neill et al., 2009).
Corrosion Inhibition
Compounds similar to 4-amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride have been investigated for their corrosion inhibition effects. This research demonstrates the potential use of these compounds in protecting metals from corrosion, particularly in acidic environments (Prabhu et al., 2008).
DNA Interaction and Antitumor Activity
The interaction of 4-aminoquinoline derivatives with DNA has been extensively studied, particularly regarding their antitumor and antiviral properties. These studies provide insights into the molecular mechanisms by which these compounds bind to DNA and their potential applications in cancer treatment (Gao et al., 1993).
特性
IUPAC Name |
1-[4-(4-amino-3-methylquinolin-1-ium-1-yl)butyl]-2-methylquinolin-1-ium-4-amine;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4.2ClH/c1-17-16-27(22-11-5-4-10-20(22)24(17)26)13-7-8-14-28-18(2)15-21(25)19-9-3-6-12-23(19)28;;/h3-6,9-12,15-16,25-26H,7-8,13-14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTZQNZIDOJSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCC[N+]3=CC(=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



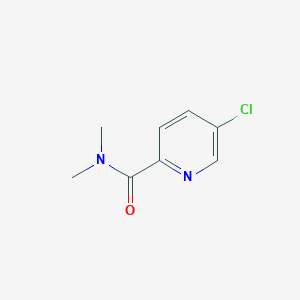
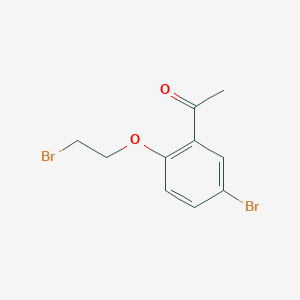
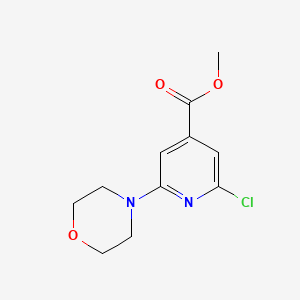
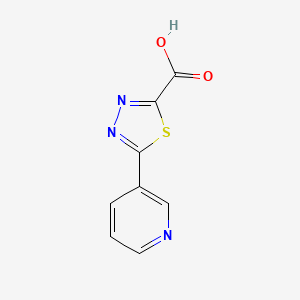
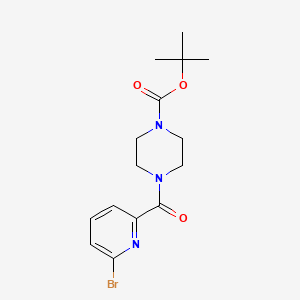

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1396735.png)
